molecular formula C11H10O4 B1428192 4-Ethoxy-1-benzofuran-6-carboxylic acid CAS No. 1239847-63-2

4-Ethoxy-1-benzofuran-6-carboxylic acid

Cat. No.: B1428192
CAS No.: 1239847-63-2
M. Wt: 206.19 g/mol
InChI Key: DTMFWJHGJJQFEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Ethoxy-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethoxy-1-benzofuran-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

4-Ethoxy-1-benzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:

Biological Activity

4-Ethoxy-1-benzofuran-6-carboxylic acid is a member of the benzofuran family, recognized for its diverse biological activities, including anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. This compound has garnered attention in therapeutic research due to its potential applications in treating various diseases.

Chemical Structure and Properties

This compound features a benzofuran core with an ethoxy group at the 4-position and a carboxylic acid group at the 6-position. The presence of these functional groups enhances its chemical reactivity and biological activity, making it a versatile compound in organic synthesis and medicinal chemistry.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. It has been studied for its efficacy against various cancer cell lines, including:

  • Breast Cancer : In vitro studies have shown that derivatives of benzofuran, including this compound, can inhibit the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent activity. For instance, one derivative was reported to have an IC50 of 2.52 μM against MDA-MB-231 cells, demonstrating its potential to induce apoptosis and disrupt the cell cycle .

Antibacterial Activity

The antibacterial properties of this compound are attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. This mechanism of action suggests that this compound could serve as a lead compound for developing new antibiotics .

Other Biological Activities

In addition to anti-tumor and antibacterial effects, this compound has shown promise in other areas:

  • Antioxidative Properties : It may help mitigate oxidative stress by scavenging free radicals.
  • Anti-Viral Activity : Preliminary studies suggest potential efficacy against viral infections, although more research is needed to substantiate these claims.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For example:

  • Transglutaminase Inhibition : It has been identified as a potential inhibitor of transglutaminases, enzymes involved in post-translational modifications that can lead to various pathological conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of benzofuran derivatives, including this compound. Notable findings include:

StudyBiological ActivityKey Findings
Anti-TumorInduced apoptosis in MDA-MB-231 cells; IC50 = 2.52 μM
AntibacterialInhibitory effects on bacterial enzymes vital for cell wall synthesis
Transglutaminase InhibitionPotential therapeutic implications in diseases associated with aberrant enzyme activity

Synthesis and Application

The compound is synthesized through various methods including etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Its versatility as a building block allows for the construction of complex molecular architectures, facilitating the development of novel therapeutic agents .

Properties

IUPAC Name

4-ethoxy-1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-9-5-7(11(12)13)6-10-8(9)3-4-15-10/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMFWJHGJJQFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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